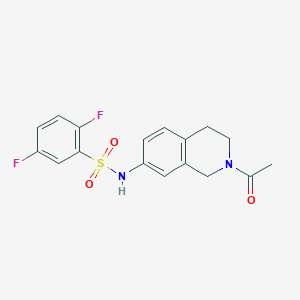

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide

CAS No.: 955719-31-0

Cat. No.: VC4212593

Molecular Formula: C17H16F2N2O3S

Molecular Weight: 366.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955719-31-0 |

|---|---|

| Molecular Formula | C17H16F2N2O3S |

| Molecular Weight | 366.38 |

| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-9-14(18)3-5-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3 |

| Standard InChI Key | VEAUXWUQWMZIRA-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |

Introduction

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound featuring a tetrahydroisoquinoline core and a difluorobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The synthesis and properties of this compound are discussed in detail below.

Synthesis

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide typically involves multiple steps:

-

Formation of Tetrahydroisoquinoline Core: This involves the synthesis of the tetrahydroisoquinoline ring, often through condensation reactions.

-

Introduction of Acetyl Group: The acetyl group is added to the tetrahydroisoquinoline core, typically through acetylation reactions.

-

Introduction of Difluorobenzenesulfonamide Moiety: This step involves the attachment of the difluorobenzenesulfonamide group to the tetrahydroisoquinoline core, often through sulfonamide formation reactions.

Chemical Reactions

This compound can undergo various chemical transformations, including:

-

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

-

Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: Involving halogens or nucleophiles as reagents.

Biological Activity and Potential Applications

-

Biological Studies: The compound has shown potential in biological studies, particularly in inhibiting certain enzymes and receptors. Its complex structure allows it to interact with various biological targets, which is beneficial for therapeutic applications.

-

Medicinal Applications: Research indicates its potential use in cancer therapy by inhibiting specific molecular targets involved in tumor growth and metastasis.

-

Industrial Applications: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide | C18H19FN2O3S | 362.42 | Medicinal chemistry, potential therapeutic applications |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide | Not specified | Not specified | Cancer therapy, industrial applications |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide | C16H18N2O3S2 | 350.5 | Potential therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume